4-(2-Chloroethyl)-1,4-oxazepan-5-one
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Overview
Description
4-(2-Chloroethyl)-1,4-oxazepan-5-one is a heterocyclic organic compound that features a seven-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)-1,4-oxazepan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroethylamine with a suitable carbonyl compound, followed by cyclization to form the oxazepane ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroethyl)-1,4-oxazepan-5-one undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The oxazepane ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxazepane-5-one derivatives with additional functional groups .
Scientific Research Applications
4-(2-Chloroethyl)-1,4-oxazepan-5-one has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a bioactive agent.
Industrial Applications: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Chloroethyl)-1,4-oxazepan-5-one involves its ability to interact with nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophiles, leading to the modification of proteins, DNA, and other cellular components. This interaction can disrupt normal cellular functions and has been explored for its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2-Chloroethyl)-1,4-oxazepan-5-one include:
4-(2-Chloroethyl)morpholine: Another heterocyclic compound with similar structural features and reactivity.
Bis(2-chloroethyl)sulfide:
Uniqueness
This compound is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms in the ring.
Properties
Molecular Formula |
C7H12ClNO2 |
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Molecular Weight |
177.63 g/mol |
IUPAC Name |
4-(2-chloroethyl)-1,4-oxazepan-5-one |
InChI |
InChI=1S/C7H12ClNO2/c8-2-3-9-4-6-11-5-1-7(9)10/h1-6H2 |
InChI Key |
GALHPQIOHMUOBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN(C1=O)CCCl |
Origin of Product |
United States |
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